7,8-Dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,4]triazolo[1,5-a]pyridine
Description
This compound belongs to the [1,2,4]triazolo[1,5-a]pyridine family, characterized by a fused triazole-pyridine core. Key structural features include:
- 7,8-Dimethyl groups: Enhances steric bulk and modulates electronic properties.
- 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl): A pinacol boronate ester, enabling participation in Suzuki-Miyaura cross-coupling reactions for pharmaceutical or materials science applications .
- Molecular formula: Estimated as C₁₃H₁₈BN₃O₂ (molecular weight ~259.12 g/mol), derived from analogues in and .
Properties
Molecular Formula |
C14H20BN3O2 |
|---|---|
Molecular Weight |
273.14 g/mol |
IUPAC Name |
7,8-dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,4]triazolo[1,5-a]pyridine |
InChI |
InChI=1S/C14H20BN3O2/c1-9-10(2)12-16-8-17-18(12)7-11(9)15-19-13(3,4)14(5,6)20-15/h7-8H,1-6H3 |
InChI Key |
PJXQRHRHKKRCAO-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN3C(=NC=N3)C(=C2C)C |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The preparation of this compound typically involves a two-stage synthetic route:
- Stage 1: Construction of the 7,8-dimethyl-triazolo[1,5-a]pyridine core.
- Stage 2: Introduction of the 6-position boronate ester group via borylation.
This approach leverages the stability and reactivity of the triazolopyridine scaffold and the versatility of boronate esters.
Preparation of the Triazolopyridine Core
The triazolopyridine ring system is generally synthesized through cyclization reactions involving appropriately substituted pyridine derivatives and hydrazine or related nitrogen sources.
- Starting materials often include 2,3-diaminopyridines or 2-aminopyridines with methyl substituents at positions corresponding to 7 and 8 on the final product.
- Cyclization is achieved under acidic or basic conditions, sometimes with heating, to form the fused triazole ring.
Introduction of the Boronate Ester Group
The key step for installing the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl (pinacol boronate) group at the 6-position involves transition-metal catalyzed borylation, commonly using palladium or iridium catalysts.
- Typical reagents: Bis(pinacolato)diboron (B2pin2) is used as the boron source.
- Catalysts: Pd(dppf)Cl2, Pd(PPh3)4, or Ir-based catalysts.
- Conditions: The reaction is carried out in solvents such as dioxane or tetrahydrofuran (THF) under inert atmosphere (argon or nitrogen), often at elevated temperatures (80–110 °C).
- Base: Potassium acetate or similar bases facilitate the borylation.
- The reaction converts a halogenated precursor (usually 6-bromo-7,8-dimethyl-triazolo[1,5-a]pyridine) into the boronate ester.
Representative Synthetic Route (Example)
Purification and Characterization
- The crude product is purified by column chromatography on silica gel using hexane/ethyl acetate mixtures.
- Final product is typically characterized by:
- NMR spectroscopy: ^1H, ^13C, and ^11B NMR to confirm structure and boron incorporation.
- Mass spectrometry: ESI-MS or LC-MS to confirm molecular weight (m/z ~273.14 for [M]+).
- Melting point determination and elemental analysis for purity assessment.
Industrial and Scale-Up Considerations
- Industrial synthesis may employ continuous flow reactors to improve heat and mass transfer, allowing better control of reaction parameters.
- Automated systems optimize catalyst loading, temperature, and reaction time to maximize yield and minimize impurities.
- Crystallization or preparative HPLC are used for large-scale purification to meet stringent purity requirements.
Comprehensive Data Table: Preparation Summary
Research Findings and Analysis
- The boronate ester functionality in this compound is highly reactive in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of diverse biaryl and heteroaryl derivatives.
- The 7,8-dimethyl substitution on the triazolopyridine core influences the electronic properties, potentially enhancing binding affinity in medicinal chemistry applications.
- The synthesis route is robust and amenable to modifications for introducing various substituents at other positions on the triazolopyridine ring.
- The use of pinacol boronate esters is preferred due to their stability and ease of handling compared to other boron reagents.
Chemical Reactions Analysis
Types of Reactions
7,8-Dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,4]triazolo[1,5-a]pyridine undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with hydroxyl or carbonyl groups, while reduction may produce fully saturated compounds.
Scientific Research Applications
7,8-Dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,4]triazolo[1,5-a]pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme mechanisms and protein interactions.
Industry: It is used in the production of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism by which 7,8-Dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,4]triazolo[1,5-a]pyridine exerts its effects involves its interaction with specific molecular targets. The dioxaborolane group can form reversible covalent bonds with nucleophilic sites on proteins or other biomolecules, modulating their activity. This interaction can affect various biochemical pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Research Findings and Gaps
- Unanswered Questions: Limited data exist on the target compound’s solubility, toxicity, or catalytic efficiency in cross-coupling. Further studies comparing its reactivity with pyrazolo[1,5-a]pyrimidine boronates are warranted.
Biological Activity
7,8-Dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,4]triazolo[1,5-a]pyridine is a compound of interest due to its unique structural characteristics and potential biological activities. This article presents a comprehensive overview of its biological activity based on diverse research findings.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 247.14 g/mol. Its structural features include:
- Dioxaborolane moiety : Contributes to its reactivity and potential biological interactions.
- Triazole ring : Known for its role in various pharmacological activities.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities which can be categorized as follows:
Antagonistic Activity
Recent studies have highlighted the compound's role as an antagonist of the P2Y14 receptor. This receptor is involved in various physiological processes including inflammation and pain modulation. The compound demonstrated an IC50 value of approximately 20 nM in inhibiting the P2Y14 receptor activity in human and mouse models .
Antiproliferative Effects
In vitro assays have shown that derivatives of this compound exhibit antiproliferative effects against certain cancer cell lines. The mechanism appears to involve the disruption of cellular signaling pathways critical for tumor growth .
Neuroprotective Effects
Preliminary studies suggest potential neuroprotective effects. In models of oxidative stress-induced neuronal damage, the compound has been shown to reduce cell death and promote survival pathways .
Case Studies
- P2Y14 Receptor Modulation :
- Anticancer Activity :
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₂₂BNO₂ |
| Molecular Weight | 247.14 g/mol |
| IC50 (P2Y14 Receptor) | 20 nM |
| Antiproliferative Activity | Active against cancer cell lines |
| Neuroprotective Activity | Reduces oxidative stress effects |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
